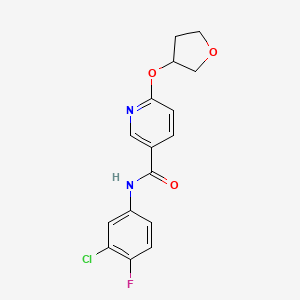
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as CFTRinh-172, is a compound that has been widely studied in the field of cystic fibrosis (CF) research. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to have potential therapeutic effects in treating this disease.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Fungicidal Activity
Compounds similar to N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide have been explored for their antimicrobial and fungicidal properties. For instance, derivatives of nicotinamide have shown in vitro antimicrobial screening against various bacteria and fungi, demonstrating comparable efficacy to standard drugs in some cases (Patel & Shaikh, 2010). Furthermore, certain nicotinamide derivatives have displayed excellent fungicidal activities against pathogens like cucumber downy mildew, surpassing the effectiveness of commercial fungicides (Wu et al., 2022).
Herbicidal and Antifungal Potential
Nicotinic acid-based compounds have been explored for their potential as herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides showed promising herbicidal activity against specific plant species, indicating their potential application in agricultural settings (Yu et al., 2021). Additionally, N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, displaying notable antifungal activities and serving as lead compounds for further structural optimization (Wu et al., 2022).
TRPV1 Antagonism and Anti-inflammatory Activity
Certain 6-phenylnicotinamide derivatives have been identified as potent TRPV1 antagonists with promising activity in models of inflammatory pain, suggesting potential therapeutic applications in pain management (Westaway et al., 2008). Moreover, specific derivatives of N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide have demonstrated significant anti-inflammatory activity in assays, indicating their potential in anti-inflammatory drug development (Sunder & Maleraju, 2013).
Antifungal and Neuroprotective Effects
Novel 2-aminonicotinamide derivatives, based on known antifungal compounds, have been synthesized and evaluated, showing potent in vitro antifungal activity against various fungal strains. These compounds have demonstrated efficacy against fluconazole-resistant strains and offer insights into new antifungal therapies (Ni et al., 2017). Additionally, certain nicotinamide derivatives have been identified as Na+/Ca2+ exchange inhibitors, with the potential to protect against hypoxia/reoxygenation-induced neuronal cell damage, indicating therapeutic potential in neuroprotection (Iwamoto & Kita, 2006).
Molecular Switches and Biosensors
Nicotinamide and quinone-based molecular switches have been developed for their unique photoinduced electron-transfer behavior, paving the way for applications in biosensing and molecular electronics (Yan et al., 2005).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c17-13-7-11(2-3-14(13)18)20-16(21)10-1-4-15(19-8-10)23-12-5-6-22-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLKFCWBGBSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol](/img/structure/B2813541.png)
![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2813542.png)
![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)
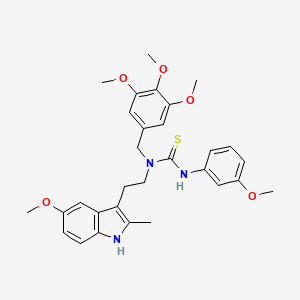
![7-Chloro-1-(4-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813547.png)
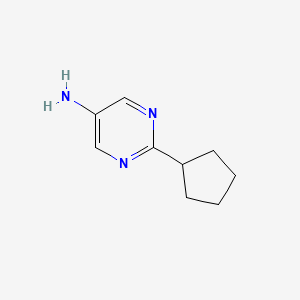
![5-(4,6-Dimethylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2813552.png)
![Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2813553.png)
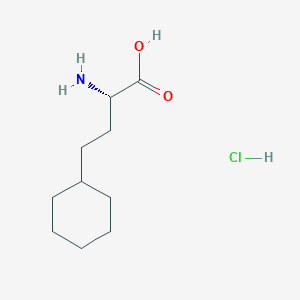
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2813555.png)
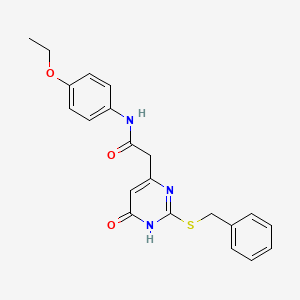
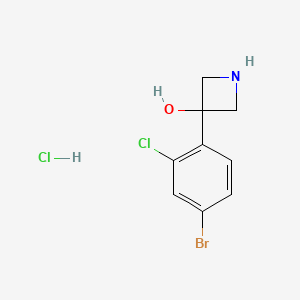
![2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2813563.png)
![Methyl 5,5,7,7-tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2813564.png)